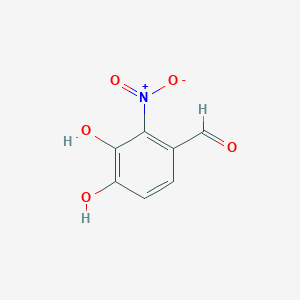

3,4-Dihydroxy-2-nitrobenzaldehyde

Description

Significance as a Versatile Scaffold and Synthetic Intermediate in Chemical Synthesis

The trifunctional nature of 3,4-dihydroxy-2-nitrobenzaldehyde makes it a valuable and versatile building block in organic synthesis. biosynth.com The reactivity of each functional group—aldehyde, hydroxyl, and nitro—can be selectively addressed to construct more complex molecular architectures.

The aldehyde group is particularly reactive and can undergo a variety of transformations. For instance, similar to other nitrobenzaldehydes, it can be oxidized to form the corresponding carboxylic acid or reduced to a hydroxyl group. guidechem.com It can also be converted into other functional groups, such as a cyano group, through reactions with reagents like hydroxylamine (B1172632) hydrochloride. guidechem.com These transformations are fundamental in multi-step syntheses.

The two phenolic hydroxyl groups of the catechol moiety possess acidic properties and can participate in reactions such as etherification under basic conditions. guidechem.com The selective protection of one or both of these hydroxyls is a key strategy for directing subsequent reactions to other parts of the molecule. mdpi.com For example, studies on the parent compound, 3,4-dihydroxybenzaldehyde (B13553), have demonstrated that the 4-hydroxyl group can be selectively protected using various protecting groups. mdpi.com

Furthermore, the nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. This versatility makes compounds like this compound useful as intermediates for producing pharmaceuticals, dyes, and fragrances. biosynth.comguidechem.com

Historical Trajectory of Research on Nitrated Catechol Derivatives in Academic Literature

Research into nitrated catechol derivatives is deeply connected to the broader study of nitroaromatic compounds and atmospheric chemistry. Historically, the synthesis of such compounds was often achieved through the direct nitration of parent phenols or catechols. google.com Early work also focused on their chemical properties, such as the use of 4-nitrocatechol (B145892) as a titration indicator, first described in the 1930s. acs.org

In recent decades, research has intensified due to the discovery of nitrocatechols in the environment. nih.govacs.org They have been identified as significant components of secondary organic aerosols (SOA), particularly those originating from biomass burning. nih.govacs.org This has spurred extensive investigation into their formation mechanisms under atmospheric conditions. Studies have shown that nitrocatechols can be formed from the oxidation of catechols and related compounds (like cresols) initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, especially in the presence of nitrogen oxides (NOx). acs.orgnih.govcopernicus.orgacs.orgutexas.edu These reactions are crucial for understanding the chemical evolution of aerosols, which have implications for air quality and climate. acs.orgnih.gov The mechanisms can be complex, involving pathways such as electrophilic aromatic nitration or the recombination of radical species, with their prevalence depending on environmental factors like pH. acs.orgnih.gov

Overview of Key Academic Research Domains and Future Perspectives for the Compound

The unique structural features of this compound and its derivatives place them at the center of several key research areas with promising future applications.

Atmospheric Science: Nitrocatechols are actively studied as tracer compounds for secondary organic aerosols produced from biomass burning. nih.govacs.org Their presence and concentration in the atmosphere provide valuable insights into the sources and chemical processing of airborne particulate matter. nih.govacs.org Future research will likely continue to explore the kinetics and mechanisms of their formation and degradation in the atmosphere to refine climate and air quality models. copernicus.org

Medicinal Chemistry: The nitrocatechol scaffold is a recognized pharmacophore. For instance, the clinically used drugs tolcapone (B1682975) and entacapone, which are inhibitors of the enzyme Catechol-O-methyltransferase (COMT), feature a nitrocatechol structure. nih.gov Research has demonstrated that synthetic nitrocatechol derivatives can act as potent inhibitors of enzymes like COMT and monoamine oxidase (MAO), which are important targets in the treatment of Parkinson's disease. nih.gov While specific studies on the 2-nitro isomer are limited, the established biological activity of related isomers suggests its potential as a lead structure for the development of new therapeutic agents. nih.govnih.gov

Materials Science and Surface Chemistry: The catechol group is well-known for its ability to covalently bind to metal and metal oxide surfaces. susos.com The addition of a stabilizing nitro group makes these compounds more resistant to oxidation, enhancing their utility as surface-anchoring agents. susos.com This property opens up applications in the functionalization of nanoparticles, the creation of bioactive coatings for medical devices, and the development of sensors and bio-chips. susos.com Future work may focus on synthesizing polymers from this compound or using it to create specialized surfaces with tailored electronic, anti-fouling, or biocompatible properties. susos.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICJHWULOYPREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564633 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50545-37-4 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydroxy 2 Nitrobenzaldehyde and Its Structural Analogs

Classical and Pioneering Synthetic Routes

Early synthetic methods primarily relied on fundamental organic reactions such as demethylation, nitration, and oxidation. These routes often involved harsh reaction conditions and the use of stoichiometric reagents.

The cleavage of ether groups, particularly methyl ethers, is a common final step in the synthesis of phenolic compounds like 3,4-dihydroxy-2-nitrobenzaldehyde. The starting materials for these reactions are typically methoxy-substituted nitrobenzaldehydes.

One of the oldest methods involves the use of concentrated mineral acids. For instance, the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) has been achieved using hydrochloric acid under pressure. However, this method is often plagued by decomposition of the starting material and the product, leading to lower yields and impure products. google.com An alternative approach uses hydrobromic acid, sometimes in the presence of acetic acid, which can improve the reaction but may lead to ring bromination as an undesirable side reaction. google.comprepchem.com

To mitigate the issues associated with strong, simple acids, mixed acidic reagents have been employed. A notable improvement was the use of a reagent comprising zinc chloride and hydrogen chloride. This combination was found to effectively cleave the ethyl ether in 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) to yield 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with high purity and yield. google.comgoogle.com The reaction proceeds by heating the substrate with a mixture of zinc chloride and concentrated hydrochloric acid. google.comgoogle.com

| Substrate | Reagent | Temperature | Yield | Reference |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc Chloride, Hydrochloric Acid | 90°C | 72.6% (pure) | google.comgoogle.com |

| 5-Nitrovanillin | Hydrobromic Acid, Acetic Acid | Reflux | 80% | prepchem.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrochloric Acid | N/A | Low yield, impure product | google.com |

To avoid the harsh, acidic conditions that can lead to product decomposition, alternative dealkylation methods were developed. One such method utilizes a combination of a nucleophilic sulfur reagent, like thiophenol or 2-mercaptobenzothiazole, and a base, such as lithium hydroxide, in a polar aprotic solvent. google.com This procedure allows the reaction to be driven to completion without significant degradation of the product, making it possible to prepare high-purity 3,4-dihydroxy-5-nitrobenzaldehyde. google.com Despite its effectiveness in producing a clean product, this method has drawbacks for large-scale industrial use, including the high cost of the reagents and the fact that they are consumed stoichiometrically, making them non-recyclable. google.com

Nitration is a fundamental step to introduce the nitro group onto the aromatic ring. This is often performed on a precursor that already contains the aldehyde and protected hydroxyl groups. For example, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) can be nitrated using fuming nitric acid in dichloromethane (B109758) at low temperatures to produce 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.com Similarly, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) can be nitrated with concentrated nitric acid in glacial acetic acid to yield 3,4-dimethoxy-5-nitrobenzaldehyde. chemicalbook.com The position of nitration is directed by the existing substituents on the ring. The synthesis of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) itself can begin from catechol, which undergoes a condensation reaction with glyoxylic acid, followed by oxidation and decarboxylation. google.com This dihydroxy compound is a key precursor for subsequent nitration. wikipedia.orgsigmaaldrich.com

| Precursor | Nitrating Agent/Conditions | Product | Reference |

| 3-Ethoxy-4-hydroxybenzaldehyde | Fuming Nitric Acid in Dichloromethane | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | google.com |

| 3,4-Dimethoxybenzaldehyde | Concentrated Nitric Acid in Acetic Acid | 3,4-Dimethoxy-5-nitrobenzaldehyde | chemicalbook.com |

| Toluene (B28343) | Sulfuric Acid, Nitric Acid | 2-Nitrotoluene (B74249), 4-Nitrotoluene | nih.gov |

| 4-Nitrotoluene | Nitric Acid, Sulfuric Acid | 2,4-Dinitrotoluene | nih.gov |

An alternative synthetic strategy involves the oxidation of a methyl group on a pre-existing nitrated toluene ring to form the desired benzaldehyde (B42025). This route is particularly useful for producing structural analogs. For example, 2-nitrotoluene can be converted into 2-nitrobenzaldehyde (B1664092). chem-soc.si One method involves a condensation reaction of 2-nitrotoluene with diethyl oxalate, followed by oxidative cleavage. chem-soc.si Another established method is the oxidation of 2-nitrotoluene using potassium permanganate. prepchem.com While these methods often require careful control of reaction conditions to avoid over-oxidation to the corresponding benzoic acid, they represent a viable pathway to nitrobenzaldehydes from readily available nitrotoluene precursors. chem-soc.siprepchem.com The production of nitrotoluenes is typically achieved through the nitration of toluene, which yields a mixture of isomers. nih.gov

Modern Advancements and Sustainable Approaches in Synthesis

Recent research has focused on developing more environmentally benign and efficient synthetic methods, primarily through the use of catalysts.

Modern synthetic chemistry increasingly employs catalysts to enhance reaction rates, improve selectivity, and reduce waste. Lanthanide salts, including those of cerium(III), have emerged as effective Lewis acid catalysts for various organic transformations. For instance, cerium(III) nitrate (B79036) hexahydrate has been shown to efficiently catalyze three-component reactions to synthesize dihydropyrimidinones under solvent-free conditions, demonstrating its utility in reactions involving aldehydes. nih.govnih.gov Furthermore, cerium(III) chloride has been used to catalyze the regioselective coupling of 2-hydroxychalcones with polyphenols. rsc.org Cerium oxide nanoparticles have also been used as a catalyst in water for the synthesis of quinoxalin-2-amine (B120755) derivatives from aldehydes. rsc.org While a direct, published synthesis of this compound using these specific catalysts is not prominent, their demonstrated efficacy in related aldehyde chemistry suggests a promising avenue for developing novel, sustainable, and catalyst-mediated pathways for its production.

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of benzaldehyde derivatives to minimize environmental impact. These strategies focus on the use of non-toxic solvents, recyclable catalysts, and processes that maximize atom economy.

For instance, in the synthesis of related compounds, there is a clear trend towards using water as a solvent, which is an environmentally benign choice. researchgate.net A method for preparing 3,4-dihydroxy-5-nitrobenzaldehyde, a structural isomer of the target compound, highlights this approach by conducting the reaction in water, thus avoiding the need for organic solvents. google.comgoogle.com This process also utilizes recyclable reagents, such as zinc chloride, which can be recovered from the filtrate by evaporation and reused. google.comgoogle.com

The use of heterogeneous catalysts is another cornerstone of green synthetic design. Catalysts like ruthenia-doped alumina (B75360) (RuO₂/Al₂O₃) and BaSiO₃ nanoparticles have been employed in the synthesis of benzaldehyde derivatives, offering advantages such as easy separation from the reaction mixture and potential for reuse. researchgate.netresearchgate.net These methods often lead to high yields under mild reaction conditions, reducing energy consumption and the formation of byproducts. researchgate.net The development of such eco-friendly approaches is driven by the need to reduce reliance on harsh reaction conditions, toxic catalysts, and complex separation procedures that have characterized traditional synthetic routes. researchgate.net

Multi-Component Reactions (MCRs) Incorporating Benzaldhyde Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, represent a highly efficient synthetic strategy. nih.govbeilstein-journals.org MCRs are characterized by high atom economy, procedural simplicity, and reduced waste generation, making them an attractive approach in modern organic synthesis. beilstein-journals.org

Benzaldehyde and its derivatives are versatile substrates in a variety of MCRs to produce complex heterocyclic compounds. For example, three-component reactions involving an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound are widely used to synthesize various pyran-annulated systems. researchgate.net Catalysts such as Zn(L-proline)₂ have been shown to be effective in these reactions, providing high yields under mild conditions. researchgate.net

The versatility of MCRs allows for the synthesis of a diverse range of molecular scaffolds. Different catalysts and reaction conditions can be employed to steer the reaction towards a desired product. For instance, the four-component reaction of benzaldehyde, hydrazine (B178648) derivatives, ethyl acetoacetate, and malononitrile is commonly used to produce pyranopyrazoles. researchgate.net These reactions can be performed using green solvents like water, further enhancing their environmental credentials. nih.gov

| Reaction Type | Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Three-Component | Benzaldehyde, Malononitrile, Phenyl pyrazolone | Zn(L-proline)₂ | Not specified | Pyrano[2,3-c]pyrazole derivatives | High | researchgate.net |

| Three-Component | Benzaldehyde, Malononitrile, Barbituric acid | β-cyclodextrin | Water | Pyrano[2,3-d]-pyrimidinone derivatives | Up to 90% | nih.gov |

| Four-Component | Benzaldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Taurine | Water/Ethanol | Dihydropyrano[2,3-c]pyrazoles | Not specified | nih.gov |

| Three-Component | Phenol, Benzaldehyde, Styrene | FeCl₃·6H₂O | Not specified | Chroman derivative | 90% | nih.gov |

Strategic Use of Protective Group Chemistry (e.g., Regioselective Hydroxyl Protection)

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups, the strategic use of protecting groups is essential. For catechols containing an electron-withdrawing group, such as 3,4-dihydroxybenzaldehyde, the selective protection of one hydroxyl group over the other is a significant challenge.

Research has demonstrated the successful regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. mdpi.comresearchgate.netdoaj.org This selectivity is attributed to the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. researchgate.net

A variety of protecting groups have been successfully introduced at the 4-position using alkyl halides in the presence of a weak base like sodium bicarbonate in DMF. mdpi.comresearchgate.net This method has proven effective for active halides such as benzyl (B1604629) chloride derivatives, allyl bromide, and propargyl bromide, consistently yielding the 4-protected product. mdpi.com

| Protecting Group | Reagent | Yield | Reference |

|---|---|---|---|

| Benzyl | Benzyl chloride | ~70% | mdpi.comresearchgate.net |

| p-Methoxybenzyl | p-Methoxybenzyl chloride | ~70% | mdpi.comresearchgate.net |

| o-Nitrobenzyl | o-Nitrobenzyl bromide | ~70% | mdpi.comresearchgate.net |

| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide | 67% | mdpi.comresearchgate.net |

| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride | 75% | mdpi.comresearchgate.net |

| Vinyl (Allyl) | Allyl bromide | 72% | mdpi.comresearchgate.net |

| Propargyl | Propargyl bromide | 68% | mdpi.comresearchgate.net |

Investigation of Reaction Mechanisms and Pathway Elucidation in Synthetic Processes

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is fundamental for optimizing reaction conditions and improving yields. The synthesis of these compounds often involves complex pathways, including electrophilic substitution, nucleophilic attack, and radical-mediated processes.

For example, the synthesis of the related 3,4-dihydroxy-5-nitrobenzaldehyde typically proceeds via the dealkylation of a protected precursor, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.comgoogle.com One patented method surprisingly found that a combination of zinc chloride, water, and hydrogen chloride can effectively cleave the ether linkage. google.com In this process, zinc chloride acts as a Lewis acid to facilitate the dealkylation. google.com Alternative historical methods have used hydrobromic acid or hydrochloric acid, though these can lead to the formation of halogenated impurities and product decomposition. google.com

Mechanistic studies on the electropolymerization of 3,4-dihydroxybenzaldehyde suggest that the process is initiated by the formation of a phenoxyl radical through a one-electron oxidation. researchgate.net This initial radical can then undergo further reactions, such as coupling, to form polymeric films. researchgate.net Similarly, computational studies on the formation of 3,4-dimethoxybenzaldehyde from a precursor also point to a mechanism involving the formation of radical species. nih.gov These insights into radical-mediated pathways are crucial for controlling polymerization and other side reactions during synthesis.

Strategies for Isolation and Purification of Research-Grade Material

The isolation and purification of the final product are critical steps to ensure the material is of sufficient purity for research applications. The chosen strategy depends on the physical properties of the target compound and the nature of the impurities present.

For compounds like 3,4-dihydroxy-5-nitrobenzaldehyde, a common procedure involves precipitating the crude product from the reaction mixture by dilution with water. google.comgoogle.com The solid is then collected by filtration. google.comgoogle.com Subsequent purification is typically achieved through recrystallization from a suitable organic solvent. Toluene is often the preferred solvent for this purpose. google.comgoogle.com The process can be enhanced by treating the solution with activated carbon to adsorb colored and other high-molecular-weight impurities before filtration and cooling to induce crystallization. google.comgoogle.com This straightforward crystallization method is effective for removing unreacted starting materials, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, yielding a high-purity final product. google.comgoogle.com

For other benzaldehyde derivatives, column chromatography is a widely used purification technique. iastate.edu This method allows for the separation of compounds based on their differential adsorption to a stationary phase, providing a high degree of purity. The choice of solvent system for chromatography is optimized to achieve effective separation of the target compound from byproducts and starting materials. iastate.edu

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Isolation | The reaction mixture is diluted with water and cooled to ~3°C. | To precipitate the crude product. | google.comgoogle.com |

| 2. Filtration | The precipitated solid is filtered and washed with cold water. | To collect the crude product and remove water-soluble impurities. | google.comgoogle.com |

| 3. Recrystallization | The crude product is dissolved in hot toluene with activated carbon and refluxed. | To dissolve the product and adsorb impurities. | google.comgoogle.com |

| 4. Final Filtration | The hot solution is filtered to remove activated carbon. | To remove adsorbed impurities. | google.comgoogle.com |

| 5. Crystallization | The filtrate is cooled to ~3°C to induce crystallization. | To obtain pure crystalline product. | google.comgoogle.com |

| 6. Final Collection | The pure product is collected by filtration, washed with cold toluene, and dried. | To obtain the final, purified research-grade material. | google.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydroxy 2 Nitrobenzaldehyde

Reactivity Profiles of the Aromatic Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the electron density of the aromatic ring and imparts unique reactivity.

Catalytic and Stoichiometric Reduction Pathways to Amino Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino-substituted catechols. This conversion can be achieved through various catalytic and stoichiometric methods.

The nitro group of nitroaromatic compounds can be reduced to an amino group (-NH2). This transformation is crucial for the synthesis of derivatives such as 2-amino-3,4-dihydroxybenzaldehyde, which serves as a precursor for more complex molecules. Common reducing agents like sodium borohydride (B1222165) can be used to form nitroaromatic anion radicals. lookchem.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a widely used and efficient method for this reduction.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Type | Typical Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Methanol or Ethanol, Room Temperature | 2-Amino-3,4-dihydroxybenzaldehyde |

| SnCl₂, HCl | Stoichiometric Reduction | Acidic Medium | 2-Amino-3,4-dihydroxybenzaldehyde |

| Fe, NH₄Cl | Stoichiometric Reduction | Aqueous Ethanol, Reflux | 2-Amino-3,4-dihydroxybenzaldehyde |

The choice of reducing agent can be critical to avoid side reactions, especially given the presence of the sensitive aldehyde and catechol functionalities.

Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Aromatic Ring

The presence of the strongly deactivating nitro group makes the aromatic ring of 3,4-dihydroxy-2-nitrobenzaldehyde susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, along with the aldehyde, withdraws electron density from the ring, facilitating the attack of nucleophiles. While less common than in compounds with leaving groups at activated positions, this reactivity is an important aspect of its chemical profile.

Transformations of the Aldehyde Functionality

The aldehyde group is a primary site for a wide array of chemical transformations, including nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and readily attacked by nucleophiles. The reactivity of this center in this compound is significantly enhanced by the electronic effects of the ring substituents. The ortho-nitro group is a powerful electron-withdrawing group, which pulls electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. doubtnut.com This increased reactivity facilitates addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide ions.

The general order of reactivity for substituted benzaldehydes in nucleophilic addition reactions is influenced by the electronic nature of the substituent. doubtnut.com Electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. doubtnut.com Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups. doubtnut.com

Condensation Reactions, Including Aldol (B89426) Condensation and Schiff Base Formation

Condensation reactions are a hallmark of aldehyde chemistry, leading to the formation of larger, more complex structures.

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). nih.govsemanticscholar.org The formation of the azomethine proton (-CH=N-) is a key indicator of a successful condensation and can be confirmed by spectroscopic methods like NMR. semanticscholar.org These reactions are often catalyzed by a few drops of acid to protonate the carbonyl oxygen, increasing its electrophilicity. researchgate.net

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

|---|

Aldol Condensation: While less specifically documented for this compound, aromatic aldehydes that lack alpha-hydrogens cannot self-condense via an aldol reaction. However, they can participate in crossed or mixed aldol condensations (Claisen-Schmidt condensation) with enolizable ketones or aldehydes. In this reaction, a base would deprotonate the alpha-carbon of the reaction partner, and the resulting enolate would act as a nucleophile, attacking the carbonyl carbon of this compound.

Reactivity and Modifications of the Phenolic Hydroxyl Groups

The reactivity of the two phenolic hydroxyl groups at the C3 and C4 positions is dictated by a combination of electronic effects from the nitro and aldehyde groups, steric hindrance, and the potential for hydrogen bonding. The electron-withdrawing nature of the ortho-nitro group and the para-aldehyde group is expected to increase the acidity (lower pKa) of both hydroxyl groups compared to an unsubstituted catechol.

Esterification and Etherification Studies

Specific studies detailing the esterification or etherification of this compound are not readily found in the surveyed literature. A safety data sheet for the compound indicates that no specific reactivity data is available. fluorochem.co.uk However, the principles of these reactions can be understood by analyzing similar molecules.

For instance, studies on the regioselective protection (etherification) of the closely related 3,4-dihydroxybenzaldehyde (B13553) show that the 4-OH group can be selectively alkylated. This selectivity is attributed to the higher acidity of the 4-OH group due to the electron-withdrawing effect of the aldehyde group in the para position.

In the case of this compound, the situation is more complex. The powerful electron-withdrawing nitro group at the C2 position would significantly increase the acidity of the adjacent C3-hydroxyl group. Simultaneously, the aldehyde group at C1 enhances the acidity of the para C4-hydroxyl group. The interplay between these effects, along with hydrogen bonding, would determine the ultimate site of reactivity. It is plausible that under basic conditions used for etherification (e.g., with an alkyl halide and a weak base), the more acidic proton would be removed first, directing the reaction.

General vendor information suggests the hydroxyl groups can participate in reactions to form ethers or esters, which is a fundamental characteristic of phenols.

Role of Intramolecular and Intermolecular Hydrogen Bonding in Reactivity

The arrangement of substituents on the this compound ring creates a high potential for strong intramolecular hydrogen bonds. Specifically, a hydrogen bond is expected to form between the C3-hydroxyl group and the oxygen of the C2-nitro group. This type of interaction is common in ortho-nitrophenols.

Theoretical and experimental work on substituted salicylaldehydes (2-hydroxybenzaldehydes) confirms that intramolecular hydrogen bonds significantly influence molecular conformation and reactivity. The formation of such a bond in this compound would decrease the nucleophilicity of the C3-hydroxyl group by making its lone pair of electrons less available and its proton less accessible to be abstracted by a base.

This sequestration of the C3-hydroxyl group via hydrogen bonding could lead to the C4-hydroxyl group being the more reactive site for intermolecular reactions like esterification or etherification, despite the electronic considerations. In essence, the C4-OH may be sterically and electronically more accessible for a reaction with an external reagent. In protic solvents, there is also the possibility of intermolecular hydrogen bonding, where the solvent molecules compete with the internal hydrogen bonds, potentially altering the reactivity profile of the hydroxyl groups.

Applications of 3,4 Dihydroxy 2 Nitrobenzaldehyde in Advanced Organic Synthesis Research

Role as a Key Building Block for Complex Organic Molecules

The inherent reactivity of the aldehyde and the potential for transformations involving the catechol and nitro functionalities position 3,4-dihydroxy-2-nitrobenzaldehyde as a pivotal starting material for the synthesis of intricate organic structures.

Synthesis of Diverse Heterocyclic Frameworks (e.g., Oxadiazoles, Pyrazoles, Pyrimidines)

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound serves as a versatile precursor for various heterocyclic systems due to its reactive aldehyde group.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the condensation of an aldehyde with an acid hydrazide to form an N-acylhydrazone intermediate, which is then cyclized under oxidative conditions. The aldehyde functionality of this compound can react with various acid hydrazides, and subsequent cyclodehydration, often promoted by reagents like phosphorus oxychloride, would yield the corresponding 1,3,4-oxadiazole ring bearing the 3,4-dihydroxy-2-nitrophenyl substituent.

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Alternatively, a common route involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. The aldehyde group of this compound can be used to construct chalcone-like intermediates (α,β-unsaturated ketones) through condensation with acetophenones. These chalcones can then undergo cyclization with hydrazine to furnish pyrazole derivatives.

Pyrimidines: The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidines, involving an aldehyde, a β-ketoester, and urea or thiourea. The aldehyde component is a key part of the pyrimidine backbone. By employing this compound in this reaction, it is possible to synthesize pyrimidine derivatives functionalized with the substituted phenyl ring, which can then be further modified.

Below is a table summarizing potential heterocyclic syntheses starting from this compound.

| Heterocycle | General Method | Role of this compound |

| Oxadiazole | Condensation with acid hydrazides followed by cyclodehydration | Provides the aldehyde functionality for initial condensation. |

| Pyrazole | Condensation of chalcones with hydrazine | Can be used to form chalcone intermediates. |

| Pyrimidine | Biginelli multicomponent reaction | Acts as the aldehyde component in the reaction. |

Construction of Natural Product Analogs and Related Scaffolds

Natural products provide the inspiration for a vast number of therapeutic agents. The synthesis of natural product analogs is a critical strategy for improving efficacy, reducing toxicity, and understanding structure-activity relationships. rsc.org Substituted benzaldehydes are common starting points in these synthetic endeavors. acs.orgresearchgate.net The catechol motif present in this compound is a feature of many natural products, including flavonoids and certain alkaloids.

Researchers can utilize this compound to introduce a functionalized aromatic ring into a larger molecular scaffold, mimicking the structure of natural products. For example, the selective protection of one or both hydroxyl groups of the catechol allows for differential reactivity, enabling the stepwise construction of complex ethers or esters found in natural product skeletons. nih.gov The aldehyde can be converted into a variety of other functional groups (e.g., alcohol, carboxylic acid, or alkene) to facilitate coupling with other fragments of a target molecule.

Methodologies for Scaffold Diversity Generation and Exploration

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for biological screening. nih.gov this compound is an ideal starting material for generating scaffold diversity due to its multiple, orthogonally reactive functional groups.

A common strategy involves a "top-down" approach where a complex, polyfunctional molecule is systematically remodeled through various reactions. mdpi.com Starting with this compound, chemists can employ a range of transformations to generate distinct molecular scaffolds:

Reactions at the aldehyde: Condensation, oxidation, reduction, and olefination reactions can create a primary level of diversity.

Reactions at the catechol: Selective alkylation, acylation, or participation in cyclization reactions can build fused ring systems.

Reactions involving the nitro group: Reduction to an amine opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

This multi-directional reactivity allows for the generation of a library of compounds with varied skeletal structures from a single, readily available starting material. acs.org

Utilization in Supramolecular Chemistry and as Components in Advanced Materials Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The catechol group of this compound is particularly valuable in this field. Catechols are known to participate in strong hydrogen bonding and can chelate metal ions. researchgate.net These properties are exploited to build larger, self-assembled structures.

For instance, catechol derivatives can be used to functionalize surfaces or polymers, creating materials with enhanced adhesive properties. rsc.orgmdpi.com They can also form supramolecular gels that respond to specific chemical stimuli; the introduction of a guest molecule that interacts strongly with the catechol unit can trigger the disassembly of the gel network. rsc.org The presence of the aldehyde and nitro groups on the this compound scaffold provides additional sites for modification, allowing for the fine-tuning of the electronic properties and binding capabilities of the resulting supramolecular systems.

Precursor in the Design of Research Tools and Chemical Probes

The unique photochemical properties of the ortho-nitrobenzyl group make this compound an important precursor for creating sophisticated tools for chemical biology.

Synthesis of "Caged Compounds" for Mechanistic Biological Studies

"Caged compounds" are molecules whose biological activity is masked by a photolabile protecting group (PPG). nih.gov Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. This technique allows researchers to study complex biological processes in real-time.

The ortho-nitrobenzyl moiety is one of the most widely used PPGs. wikipedia.org The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to a rearrangement that ultimately cleaves the bond to the protected molecule (the "cage"). upenn.edu The core structure of this compound is an ortho-nitrobenzyl system.

This compound can be used to synthesize caged versions of biologically important molecules that contain, for example, hydroxyl or amine groups. The hydroxyl group of the molecule to be caged would be attached to the benzylic carbon of the this compound scaffold, typically after reduction of the aldehyde to an alcohol. The resulting ortho-nitrobenzyl ether is stable until photolysis releases the active molecule and the byproduct, 3,4-dihydroxy-2-nitrosobenzaldehyde. The dimethoxy-substituted version, 4,5-dimethoxy-2-nitrobenzaldehyde, is a very common caging group, highlighting the utility of this substitution pattern. researchgate.net

| Caged Compound Component | Function |

| 3,4-Dihydroxy-2-nitrobenzyl core | The photolabile protecting group (PPG) or "cage". |

| Biologically active molecule | The "caged" molecule, rendered inactive by attachment. |

| Light (UV/Vis) | The external trigger that cleaves the cage and releases the active molecule. |

This powerful technique enables precise control over the release of signaling molecules, neurotransmitters, and other bioactive species within living cells and tissues, providing invaluable insights into their function. nih.gov

No Evidence Found for "this compound" in Requested Analytical Applications

Despite a comprehensive review of scientific literature, no research or data could be found to support the use of the chemical compound This compound in the specific analytical applications outlined in the user's request. The extensive search encompassed its potential role as a derivatizing agent in chromatographic methods for nitrofuran metabolites and its use in the development of spectrophotometric reagents.

The investigation consistently revealed that a related but structurally distinct compound, 2-nitrobenzaldehyde (B1664092) , is the widely documented reagent for the derivatization of nitrofuran metabolites in various analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process is a standard procedure for the detection and quantification of banned nitrofuran antibiotic residues in food products.

Furthermore, while derivatives of 3,4-dihydroxybenzaldehyde (B13553) have been explored for the development of spectrophotometric reagents, such as in the determination of heavy metals like mercury, there is no indication in the available literature that the 2-nitro substituted version of this compound is utilized for similar purposes.

Searches for the specific isomer This compound did not yield any relevant results within the context of derivatization for analytical research or the development of spectrophotometric reagents. The scientific literature does contain information on other isomers, such as 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609) , but not in relation to the requested applications.

Therefore, due to the lack of scientifically verifiable information and published research on the use of "this compound" in the specified areas, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The evidence strongly suggests that either the specified compound is not employed for these analytical purposes or its use is not reported in accessible scientific databases and literature.

Advanced Characterization and Analytical Methodologies in Research on 3,4 Dihydroxy 2 Nitrobenzaldehyde

Spectroscopic Techniques for Comprehensive Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental in the study of 3,4-Dihydroxy-2-nitrobenzaldehyde, offering a window into its molecular framework and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of a related compound, 3-nitrobenzaldehyde, the aldehyde proton appears at a chemical shift (δ) of 10.14 ppm. mmu.ac.uk The aromatic protons are observed in the range of δ 7.65-8.57 ppm. mmu.ac.uk For 3,4-dihydroxybenzaldehyde (B13553), a precursor, the aldehydic proton is seen at δ 9.92 ppm, the hydroxyl protons at δ 10.73 ppm, and the aromatic protons between δ 6.32-7.52 ppm. The specific shifts for this compound are influenced by the combined electronic effects of the hydroxyl, nitro, and aldehyde groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 3-Nitrobenzaldehyde | Aldehyde (-CHO) | 10.14 |

| Aromatic (Ar-H) | 7.65 - 8.57 | |

| 3,4-Dihydroxybenzaldehyde | Aldehyde (-CHO) | 9.92 |

| Hydroxyl (-OH) | 10.73 | |

| Aromatic (Ar-H) | 6.32 - 7.52 |

The ¹³C NMR spectrum provides information about the carbon skeleton. In a related compound, 3,4-dimethoxy-2-nitrobenzaldehyde, the carbonyl carbon of the aldehyde group shows a signal around δ 191-192 ppm. The aromatic carbons appear in the range of δ 109-154 ppm, with their exact positions dictated by the substituents. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural identification. The molecular weight of this compound is 183.12 g/mol . chemicalbook.comnih.gov The electron ionization (EI) mass spectrum of the related 3,4-dihydroxybenzaldehyde shows a prominent molecular ion peak. nist.gov The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent cleavages of the aromatic ring. For instance, the mass spectrum of 2-nitrobenzaldehyde (B1664092) reveals a complex pattern of fragments that helps to confirm its structure. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The nitro (NO₂) group exhibits two strong and characteristic absorption bands due to asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The hydroxyl (O-H) group shows a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde group is observed around 1700 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Symmetric Stretch | ~1350 | |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad) |

| Aldehyde (C=O) | Stretch | ~1700 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Nitrobenzaldehydes generally exhibit weak n→π* transitions around 350 nm and more intense π→π* transitions at shorter wavelengths, around 250-300 nm. rsc.org The presence of hydroxyl groups can cause shifts in these absorption bands.

X-ray Crystallography for Solid-State Molecular Structure Determination

Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis in Research

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitro- and hydroxy-substituted benzaldehydes. Reverse-phase HPLC methods, often utilizing a C18 column, are effective for separating these compounds. sielc.comsielc.com

A typical HPLC method would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rsc.orgnih.gov For instance, a mobile phase of acetonitrile and water is commonly used. sielc.com The detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 214 nm or 250 nm. rsc.org Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve better separation of complex mixtures. rsc.orgnih.gov These methods are scalable and can be adapted for preparative separations to isolate pure this compound. sielc.comsielc.com

Table 3: Typical HPLC Parameters for Analysis of Related Benzaldehydes

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV at 214 nm or 250 nm |

| Elution | Isocratic or Gradient |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of polar molecules like this compound is challenging due to its low volatility and the presence of reactive hydroxyl groups. These characteristics can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the GC column, compromising analytical sensitivity and accuracy. researchgate.net

To overcome these limitations, a common strategy is to convert the analyte into a more volatile and thermally stable derivative prior to GC analysis. This process, known as derivatization, chemically modifies the functional groups responsible for the compound's low volatility. For phenolic compounds such as this compound, derivatization typically targets the hydroxyl groups. Common derivatization reactions include:

Silylation: Reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

Alkylation/Etherification: Converting the hydroxyl groups to ethers, for example, through methylation. mdpi.com

In a study on the related compound 3,4-dihydroxybenzaldehyde, researchers used GC-Mass Spectrometry (GC-MS) to analyze monoprotected isomers. mdpi.com The derivatization (in this case, protection with a methoxymethyl (MOM) group) rendered the isomers sufficiently volatile for GC-MS analysis, which confirmed the ratio of the products formed. mdpi.com This approach highlights the utility of GC-MS in distinguishing between closely related isomers after appropriate derivatization.

The general workflow for GC analysis of this compound derivatives involves injecting the derivatized sample into the GC system, where it is vaporized and separated on a capillary column. The separated derivatives then enter a detector, most commonly a mass spectrometer (MS), which provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. Unlike GC, LC-MS/MS can often analyze such compounds directly in solution without the need for derivatization, offering superior specificity and sensitivity. nih.gov

The technique combines the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov In a typical LC-MS/MS analysis, the sample is first injected into the HPLC system. The components of the sample are separated on a chromatographic column based on their physicochemical properties. The eluent from the column is then introduced into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized.

Tandem mass spectrometry adds another layer of specificity. A triple quadrupole mass spectrometer, a common configuration, allows for multiple reaction monitoring (MRM). nih.gov In this mode, the first quadrupole (Q1) is set to select the specific molecular ion (the precursor ion) of this compound. This ion is then fragmented in the second quadrupole (q2), the collision cell. The third quadrupole (Q3) is set to monitor for specific fragment ions (product ions) that are characteristic of the parent molecule. This precursor-to-product ion transition is highly specific to the target compound, minimizing interferences from the sample matrix and enabling highly sensitive and accurate quantification, even at trace levels. nih.govnih.gov

The high selectivity of LC-MS/MS makes it particularly valuable for identifying and quantifying compounds in complex matrices, such as reaction mixtures or biological samples. researchgate.netresearchgate.net The fragmentation pattern obtained in the MS/MS spectrum serves as a chemical fingerprint, allowing for confident identification of the compound. researchgate.net

Below is an interactive table detailing hypothetical, yet typical, LC-MS/MS parameters that could be optimized for the analysis of this compound.

| Parameter Category | Parameter | Exemplary Value/Condition |

|---|---|---|

| Liquid Chromatography (LC) | Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 5 µL | |

| Mass Spectrometry (MS) | Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (Q1) [M-H]⁻ | m/z 182.01 | |

| Product Ions (Q3) | Hypothetical transitions: e.g., m/z 136.0, m/z 108.0 | |

| Collision Energy | Optimized for specific transitions |

Computational and Theoretical Investigations of 3,4 Dihydroxy 2 Nitrobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure and, by extension, the reactivity of 3,4-dihydroxy-2-nitrobenzaldehyde.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its ground state properties. These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic parameters.

A study on the related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, utilized DFT with the B3LYP/6-311++G(d,p) basis set to determine its most stable conformer and vibrational spectra. researchgate.net Similar calculations for this compound would elucidate the preferred spatial arrangement of its hydroxyl, nitro, and aldehyde groups, considering potential intramolecular hydrogen bonding.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value/Information |

| Optimized Geometry | The planar benzene (B151609) ring with substituents. The nitro group may be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent hydroxyl and aldehyde groups. |

| Bond Lengths (Å) | C-C bonds within the aromatic ring would be intermediate between single and double bonds. C=O, C-N, N-O, and O-H bond lengths would be consistent with standard values for these functional groups. |

| Bond Angles (°) | The bond angles around the sp² hybridized carbons of the benzene ring would be approximately 120°. The geometry around the nitrogen of the nitro group would be trigonal planar. |

| Dipole Moment (Debye) | A significant dipole moment is expected due to the presence of polar functional groups (CHO, OH, NO₂). |

| Thermodynamic Properties | Enthalpy of formation, entropy, and Gibbs free energy could be calculated to assess the molecule's stability. |

Note: The values in this table are illustrative and would be precisely determined through actual DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting a molecule's reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro, hydroxyl, and aldehyde groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and the aromatic ring, highlighting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, aldehyde) groups would influence the energies and distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich catechol ring and hydroxyl groups, while the LUMO would likely be centered on the electron-deficient nitro and aldehyde groups.

Table 2: Predicted FMO Properties of this compound

| Parameter | Predicted Characteristics |

| HOMO Energy | Relatively high, indicating good electron-donating capability. |

| LUMO Energy | Relatively low, indicating a propensity to accept electrons. |

| HOMO-LUMO Energy Gap | A moderate to small energy gap is anticipated, suggesting a chemically reactive molecule. |

| Orbital Distribution | HOMO: Concentrated on the dihydroxy-substituted benzene ring. LUMO: Primarily located on the nitrobenzaldehyde portion of the molecule. |

Note: The characteristics in this table are qualitative predictions based on FMO theory.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them.

For this compound, MD simulations could reveal the flexibility of the hydroxyl and aldehyde groups and the potential for intramolecular hydrogen bonding to change over time. Furthermore, simulations in a solvent (e.g., water) would provide a detailed picture of intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules, which is crucial for understanding its solubility and behavior in biological systems.

Reaction Pathway and Transition State Modeling for Synthetic Transformations

Computational chemistry can also be a powerful tool for studying chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. This is particularly useful for understanding the synthesis of this compound.

For instance, the nitration of 3,4-dihydroxybenzaldehyde (B13553) is a key synthetic step. Computational modeling could be used to investigate the regioselectivity of this reaction, explaining why the nitro group is directed to the 2-position. By calculating the energies of the transition states for nitration at different positions on the aromatic ring, the preferred reaction pathway can be determined. Studies on the synthesis of related nitrobenzaldehydes have highlighted the complexity and potential hazards of such reactions, making theoretical modeling a valuable tool for optimizing reaction conditions and ensuring safety. psu.edugoogle.comgoogle.comresearchgate.net

Prediction of Structure-Reactivity Relationships and Rational Design of Novel Derivatives

The computational data gathered for this compound can be used to establish Quantitative Structure-Activity Relationships (QSAR) . QSAR models correlate the structural or computational properties of a series of molecules with their biological activity or chemical reactivity. nih.govresearchgate.net

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the aromatic ring) and calculating the resulting changes in properties like the HOMO-LUMO gap, MEP, and dipole moment, a QSAR model can be developed. This model could then be used to predict the reactivity or potential biological activity of new, unsynthesized derivatives. This rational design approach allows for the efficient screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. For example, QSAR studies on other nitroaromatic compounds have been used to design new inhibitors for various biological targets. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 3,4 Dihydroxy 2 Nitrobenzaldehyde

Development of Novel and Highly Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 3,4-Dihydroxy-2-nitrobenzaldehyde, this translates into a concerted effort to develop synthetic protocols that are not only efficient but also environmentally benign. Current research is leaning towards the adoption of green chemistry approaches for the synthesis of benzaldehyde (B42025) derivatives, which can be extrapolated to the target molecule. rjpn.org These strategies focus on minimizing waste, utilizing renewable resources, and employing energy-efficient techniques.

Key areas of development include:

Catalytic Systems: A shift away from stoichiometric reagents towards catalytic systems is anticipated. The exploration of bio-based or recyclable catalysts could significantly reduce the environmental footprint of the synthesis. rjpn.org For instance, the use of vanadium-based catalysts in combination with a benign oxidant like hydrogen peroxide has shown promise in the selective oxidation of toluene (B28343) to benzaldehyde, a reaction that could be adapted for substituted benzaldehydes. mdpi.com

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents like water is a major goal. rjpn.orgmdpi.com This not only reduces volatile organic compound (VOC) emissions but can also simplify product purification.

Energy-Efficient Methodologies: Techniques such as microwave and ultrasound irradiation are being explored to accelerate reaction rates and improve energy efficiency compared to conventional heating methods. rjpn.org

Innovative Reaction Pathways: Researchers are also investigating novel reaction pathways, such as the Vilsmeier-Haack reaction, for the efficient synthesis of dihydroxybenzaldehydes from readily available precursors like resorcinol. tandfonline.comgoogle.com The optimization of such reactions could provide a more direct and sustainable route to this compound.

The following table summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes as catalysts. rjpn.org | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Heterogeneous Catalysis | Use of solid-supported catalysts. rjpn.org | Ease of catalyst recovery and reuse, potential for continuous flow processes. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. rjpn.org | Rapid heating, shorter reaction times, often higher yields. |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. rjpn.org | Reduced waste, simplified workup, lower environmental impact. |

Exploration of Unconventional Reactivity Profiles and New Chemical Transformations

The unique arrangement of hydroxyl, nitro, and aldehyde functionalities on the aromatic ring of this compound endows it with a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering and harnessing this latent reactivity to forge novel chemical bonds and construct complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the molecule, making the aromatic ring susceptible to nucleophilic attack. nih.gov This opens up possibilities for reactions that are not readily accessible with other benzaldehyde derivatives. Furthermore, the nitro group itself can be a versatile functional handle, capable of undergoing a variety of transformations. Research into the reactivity of other nitroaromatic compounds has revealed that the nitro group can act as a leaving group or be reduced to other nitrogen-containing functionalities, a reactivity profile that could be exploited in the case of this compound. mdpi.com

The development of novel transformations could also be inspired by the chemistry of nitroso compounds, which are known to be highly reactive intermediates. ucsb.edu Exploring the in situ generation of a nitroso derivative from this compound could unlock new reaction pathways for carbon-nitrogen and carbon-oxygen bond formation.

Integration into Advanced Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry offers a powerful solution to these issues, and its application to the synthesis and transformation of this compound is a promising area of future research. amt.ukvapourtec.commdpi.comnih.govnih.gov

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, enabling better control over reaction parameters and the safe handling of highly exothermic or hazardous reactions, such as nitrations. amt.ukvapourtec.com The continuous nature of flow processes also allows for enhanced productivity and easier integration of in-line purification and analysis, paving the way for fully automated synthesis. mdpi.com

The integration of this compound chemistry with automated synthesis platforms represents a significant leap forward. sigmaaldrich.comwikipedia.orgmedium.comchemspeed.com These platforms, which combine robotics with sophisticated software, can perform complex multi-step syntheses with high throughput and minimal human intervention. wikipedia.orgmedium.com By developing robust and reliable flow-based and automated protocols for the synthesis and derivatization of this compound, researchers can accelerate the discovery of new molecules with desired properties.

Advanced Applications in Chemical Biology Tools (Focus on mechanistic studies, not biological effects)

The unique structural features of this compound make it an attractive scaffold for the design of advanced chemical biology tools. These tools are instrumental in probing and understanding complex biological processes at the molecular level. The concept of a molecular scaffold, a core structure upon which diverse functionalities can be appended, is a cornerstone of modern drug discovery and chemical biology. nih.gov

Future research in this area will likely focus on leveraging the reactivity of the aldehyde and nitro groups to create "smart" molecular probes. For instance, the aldehyde functionality can be used to tether the molecule to specific biomolecules, while the nitro group could be engineered as a trigger for a "declick" reaction, allowing for the controlled release of a cargo molecule under specific conditions. rsc.org Mechanistic studies of such release strategies are crucial for their effective design.

The development of chemical probes based on the this compound scaffold could enable detailed mechanistic investigations of various biological pathways. nih.gov The ability to attach different functional groups to the catechol ring provides a modular approach to fine-tuning the properties of these probes for specific applications.

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Chemistry

The synergy between experimental and computational chemistry has become an indispensable tool in modern chemical research. rsc.orgrsc.orgscielo.brnih.govacs.org For this compound, this collaborative approach holds the key to unlocking a deeper understanding of its properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including reactivity, spectroscopic signatures, and thermodynamic stability. mdpi.comresearchgate.netnih.govacs.orgacs.org This predictive power can guide experimental efforts by identifying promising reaction conditions, predicting the outcomes of unknown reactions, and elucidating complex reaction mechanisms. scielo.br

For example, computational studies can be used to:

Predict Reaction Pathways: By calculating the energy barriers for different potential reaction pathways, researchers can identify the most likely course of a chemical transformation. researchgate.net

Elucidate Reaction Mechanisms: The structures of transient intermediates and transition states can be modeled, providing a detailed picture of how a reaction proceeds at the molecular level. mdpi.comresearchgate.net

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the sustainable synthesis of this compound.

Interpret Experimental Data: Theoretical calculations can help to interpret complex experimental data, such as spectroscopic measurements. mdpi.com

The iterative cycle of computational prediction and experimental validation will be a driving force in the future exploration of this compound's chemistry, accelerating the pace of discovery and innovation.

Q & A

How can I optimize the synthesis of 3,4-dihydroxy-2-nitrobenzaldehyde while minimizing side reactions?

Level: Basic (Synthesis Optimization)

Methodological Answer:

The synthesis typically involves nitration of 3,4-dihydroxybenzaldehyde. To minimize side reactions (e.g., over-nitration or oxidation):

- Use controlled nitration conditions : A mixture of HNO₃ and H₂SO₄ at 0–5°C reduces over-nitration .

- Protect hydroxyl groups : Acetylation prior to nitration prevents oxidation. Deprotection post-nitration can be achieved via hydrolysis in alkaline conditions .

- Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3) .

What analytical techniques are most reliable for characterizing purity and structural confirmation?

Level: Basic (Characterization)

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (5–95% acetonitrile over 20 min) and UV detection at 254 nm to assess purity .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show peaks at δ 10.2 (aldehyde proton), δ 8.1–7.5 (aromatic protons), and δ 5.2 (hydroxyl protons). Discrepancies in peak splitting may indicate nitro-group positional isomers .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm the nitro group (asymmetric stretching at 1520 cm⁻¹) and aldehyde (C=O stretch at 1700 cm⁻¹) .

How do I resolve contradictions in reported solubility data for this compound?

Level: Advanced (Data Conflict Analysis)

Methodological Answer:

Reported solubility discrepancies (e.g., in water vs. organic solvents) arise from pH-dependent tautomerism:

- Under acidic conditions, the aldehyde group protonates, increasing hydrophilicity.

- In basic conditions, deprotonation of hydroxyl groups enhances solubility in polar solvents .

Recommendation: - Standardize solubility testing at pH 7.0 (buffered solution) and document solvent polarity indices. Cross-reference with NIST solubility databases for validation .

What safety precautions are critical when handling this compound?

Level: Basic (Safety Protocols)

Methodological Answer:

- Respiratory protection : Use NIOSH-approved P95 respirators to avoid inhalation of nitro compound dust .

- Handling instability : Store at 2–8°C under inert gas (N₂ or Ar) to prevent nitro-group degradation .

- First aid : For skin contact, rinse immediately with 10% ethanol/water to neutralize reactive intermediates .

How can computational modeling predict the reactivity of the nitro group in electrophilic substitutions?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophiles to the ortho/para positions relative to hydroxyl groups .

- Validate predictions with Hammett substituent constants (σ values for -NO₂ = +0.78) to quantify resonance/inductive effects .

What strategies mitigate interference from nitro-group degradation in biological assays?

Level: Advanced (Bioassay Design)

Methodological Answer:

- Stabilize the compound : Add 1 mM ascorbic acid to aqueous solutions to reduce nitro-to-amine conversion .

- Control for artifacts : Run parallel assays with a nitro-free analog (e.g., 3,4-dihydroxybenzaldehyde) to isolate biological effects .

- Quantify degradation products via LC-MS with a QTOF analyzer (mass accuracy < 2 ppm) .

How do I design a kinetic study to evaluate thermal decomposition of this compound?

Level: Advanced (Kinetic Analysis)

Methodological Answer:

- Use thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under N₂. Apply the Kissinger method to calculate activation energy (Eₐ) from peak decomposition temperatures .

- For mechanistic insights, perform gas chromatography-mass spectrometry (GC-MS) on evolved gases to identify decomposition byproducts (e.g., NOₓ) .

Why do conflicting results arise in studies of its antioxidant activity?

Level: Advanced (Data Interpretation)

Methodological Answer:

Discrepancies stem from assay-specific redox environments:

- In DPPH assays , the nitro group may quench radicals directly, overestimating activity.

- In FRAP assays , the compound’s reducing capacity is pH-sensitive; perform tests at physiological pH (7.4) .

Recommendation: Normalize data to Trolox equivalents and report assay conditions explicitly .

What chromatographic methods separate positional isomers of nitrated dihydroxybenzaldehydes?

Level: Advanced (Analytical Chemistry)

Methodological Answer:

- Use reverse-phase HPLC with a phenyl-hexyl column and isocratic elution (water:methanol = 65:35). The 2-nitro isomer elutes earlier due to reduced polarity compared to 5-nitro derivatives .

- Confirm isomer identity with 2D NMR (COSY/NOESY) to detect through-space interactions between nitro and hydroxyl groups .

How can I model its solubility in mixed solvent systems for formulation studies?

Level: Advanced (Pharmaceutical Chemistry)

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.